molecular formula C14H22N2O2 B5210080 N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide

N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide

Numéro de catalogue B5210080
Poids moléculaire: 250.34 g/mol
Clé InChI: ASHMIZOVNSEHCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-tert-butyl-3-isoxazolyl)cyclohexanecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. A-438079 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Mécanisme D'action

A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including immune cells, neurons, and cancer cells. The P2X7 receptor is involved in the regulation of various cellular functions, including cell death, inflammation, and cytokine release. A-438079 binds to the P2X7 receptor and inhibits its activation, thereby preventing the release of pro-inflammatory cytokines and chemokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine release, the promotion of cell death in cancer cells, and the inhibition of tumor growth and proliferation. It has also been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

A-438079 has several advantages for lab experiments, including its high selectivity for the P2X7 receptor, its low toxicity, and its availability as a small molecule. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for the research on A-438079, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new delivery methods to improve its solubility and bioavailability could enhance its therapeutic efficacy and reduce its potential side effects.

Méthodes De Synthèse

The synthesis of A-438079 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetyl chloride to form the final product, A-438079. The synthesis method has been optimized to improve the yield and purity of the product.

Propriétés

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-9-12(16-18-11)15-13(17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMIZOVNSEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.